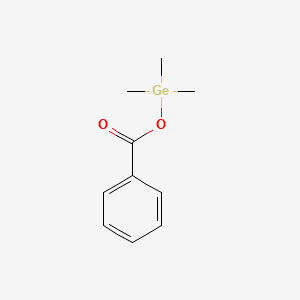
(2-Ethylbutylideneamino)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylbutylideneamino)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethylbutylidene group attached to the amino group of urea
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbutylideneamino)urea typically involves the reaction of 2-ethylbutylideneamine with urea. One common method is the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of 2-ethylbutylideneamine with potassium isocyanate in water can yield this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, which avoids the use of organic solvents and promotes high chemical purity .
化学反応の分析
Types of Reactions
(2-Ethylbutylideneamino)urea can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or hydrides.
Substitution: Substitution reactions can occur with halides or other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Nickel hydroxide (Ni(OH)₂) as a catalyst.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Halides or other nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted urea derivatives.
科学的研究の応用
(2-Ethylbutylideneamino)urea has several applications in scientific research:
作用機序
The mechanism of action of (2-Ethylbutylideneamino)urea involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. In biological systems, it can act as a protein denaturant by disrupting hydrogen bonds and stabilizing nonpolar interactions . This leads to the unfolding of protein structures and alteration of their functions.
類似化合物との比較
Similar Compounds
Urea: A simple diamide of carbonic acid with two amino groups attached to a carbonyl group.
Thiourea: Similar to urea but with a sulfur atom replacing one of the oxygen atoms.
Hydroxycarbamide: A hydroxylated derivative of urea.
Uniqueness
(2-Ethylbutylideneamino)urea is unique due to the presence of the ethylbutylidene group, which imparts distinct chemical and physical properties. This structural variation allows for specific interactions and applications that are not possible with simpler urea derivatives.
特性
CAS番号 |
33861-38-0 |
|---|---|
分子式 |
C7H15N3O |
分子量 |
157.21 g/mol |
IUPAC名 |
(2-ethylbutylideneamino)urea |
InChI |
InChI=1S/C7H15N3O/c1-3-6(4-2)5-9-10-7(8)11/h5-6H,3-4H2,1-2H3,(H3,8,10,11) |
InChIキー |
NKNWKZRTEZPNSM-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
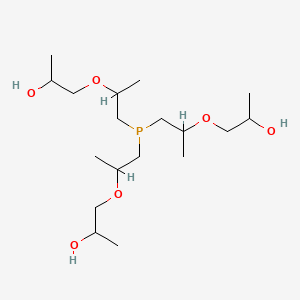

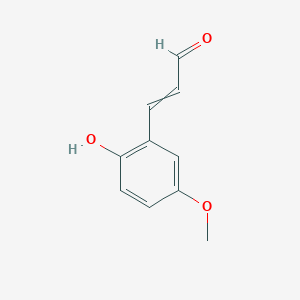
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
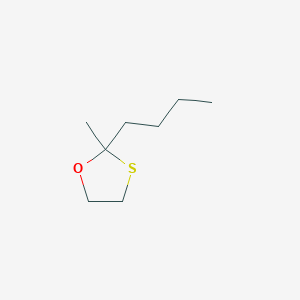
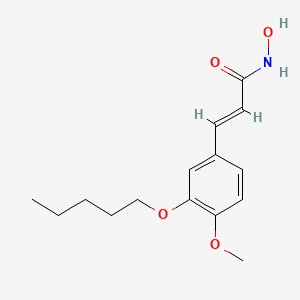
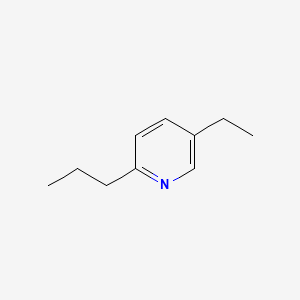
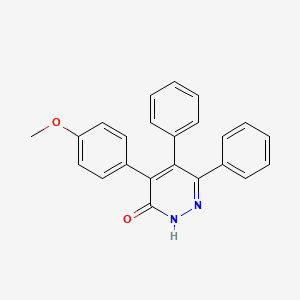
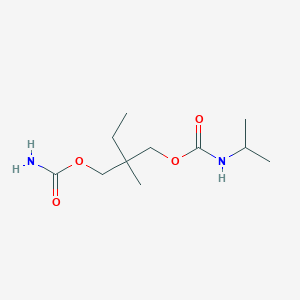
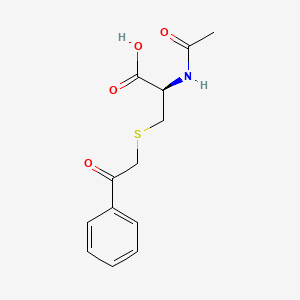
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)

